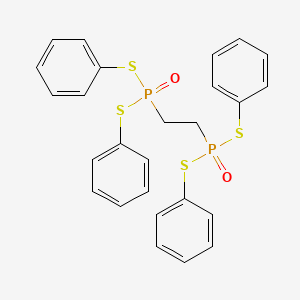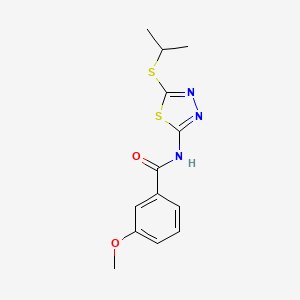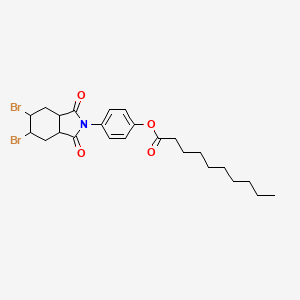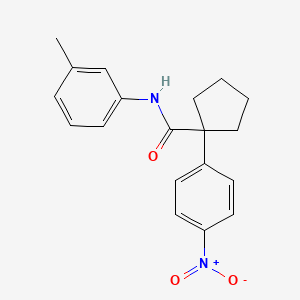![molecular formula C16H18BrNO2 B12483369 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol](/img/structure/B12483369.png)
2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol is an organic compound with the molecular formula C16H18BrNO2. This compound features a benzylamine moiety substituted with a benzyloxy group and a bromine atom, making it a versatile molecule in organic synthesis and various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol typically involves the following steps:
Bromination: The starting material, 4-benzyloxybenzylamine, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Amination: The brominated intermediate is then reacted with ethanolamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of the corresponding dehalogenated compound.
Substitution: Formation of substituted benzylamine derivatives.
Scientific Research Applications
2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and bromine substituents play a crucial role in modulating its biological activity by influencing its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
2-{[4-(Benzyloxy)-3-bromo-5-ethoxybenzyl]amino}ethanol: Similar structure with an additional ethoxy group.
2-{[4-(Benzyloxy)-3-chlorobenzyl]amino}ethanol: Chlorine atom instead of bromine.
2-{[4-(Benzyloxy)-3-methylbenzyl]amino}ethanol: Methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-{[4-(Benzyloxy)-3-bromobenzyl]amino}ethanol imparts unique reactivity and biological properties compared to its analogs. This makes it a valuable compound for specific applications where bromine’s electronic and steric effects are beneficial.
Properties
Molecular Formula |
C16H18BrNO2 |
|---|---|
Molecular Weight |
336.22 g/mol |
IUPAC Name |
2-[(3-bromo-4-phenylmethoxyphenyl)methylamino]ethanol |
InChI |
InChI=1S/C16H18BrNO2/c17-15-10-14(11-18-8-9-19)6-7-16(15)20-12-13-4-2-1-3-5-13/h1-7,10,18-19H,8-9,11-12H2 |
InChI Key |
YGXOUNUIZMUOJS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2)CNCCO)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6',6'-Dimethyl-5',7'-dinitro-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]](/img/structure/B12483289.png)

![1,3-dimethyl-5-{[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)amino]methyl}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12483298.png)

![N-{3-methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}butan-2-amine](/img/structure/B12483301.png)
![1-Bromo-17-phenyl-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12483312.png)
![3-({[(1,5-diphenyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B12483313.png)

![Methyl 5-{[(3,4-dimethylphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12483325.png)

![N-(4-acetylphenyl)-2-[(4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]butanamide](/img/structure/B12483341.png)
![ethyl 4-(4-ethylpiperazin-1-yl)-3-({[4-(2-oxo-2H-chromen-3-yl)phenyl]carbonyl}amino)benzoate](/img/structure/B12483344.png)
![3-hydroxy-7,7-dimethyl-4-(6-nitro-1,3-benzodioxol-5-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12483349.png)
![1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(2-bromobenzyl)piperazine](/img/structure/B12483350.png)
